molecular formula C25H22ClN7O B2600865 N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide CAS No. 1007086-14-7

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide

Cat. No.: B2600865
CAS No.: 1007086-14-7
M. Wt: 471.95
InChI Key: VGHWVSOAKOFLQR-UHFFFAOYSA-N
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Description

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide is a useful research compound. Its molecular formula is C25H22ClN7O and its molecular weight is 471.95. The purity is usually 95%.
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Biological Activity

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenylbutanamide is a complex organic compound with significant biological activity, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H21ClN6OC_{20}H_{21}ClN_6O, with a molecular weight of 460.94 g/mol. Its structure features multiple heterocycles, including pyrazole and pyrimidine rings, which are known for their diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and PI3K/mTOR pathways .
  • Receptor Binding : The compound likely binds to multiple receptors, similar to other pyrazole derivatives, which can lead to anti-inflammatory and anticancer effects .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
    • MCF7 (breast cancer) : IC50 values reported as low as 0.39 μM indicate potent activity against this cell line .
    • A549 (lung cancer) : Compounds have shown IC50 values around 26 μM, suggesting effectiveness in inhibiting tumor growth .
Cell Line IC50 Value (µM) Reference
MCF70.39
A54926
Hep-20.74 mg/mL

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties:

  • Inhibition Studies : Similar pyrazole compounds have shown significant inhibition of inflammatory markers in vitro, with IC50 values comparable to standard anti-inflammatory drugs like diclofenac (IC50 = 54.65 μg/mL) .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of any drug candidate:

  • Absorption and Distribution : The lipophilicity of the compound suggests good absorption characteristics, allowing it to penetrate cellular membranes effectively.
  • Metabolism : Further studies are needed to elucidate the metabolic pathways involved in the breakdown of this compound and its metabolites' biological activities.

Case Studies and Research Findings

Several studies have contributed to our understanding of this compound's biological activities:

  • Study on Pyrazole Derivatives : A review highlighted various pyrazole derivatives' anticancer activities, emphasizing their potential in drug design for targeting specific cancer types .
  • Dual Inhibitor Research : Recent findings on dual PI3K/mTOR inhibitors have shown that modifications in pyrazole structures can enhance potency against tumor cells while minimizing side effects .
  • Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that specific substitutions on the pyrazole ring significantly impact biological activity, guiding future synthetic efforts towards more effective compounds .

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN7O/c1-3-20(17-7-5-4-6-8-17)25(34)30-22-13-16(2)31-33(22)24-21-14-29-32(23(21)27-15-28-24)19-11-9-18(26)10-12-19/h4-15,20H,3H2,1-2H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHWVSOAKOFLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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